Molidustat
Overview
Description
Molidustat is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that predominantly induces renal production of erythropoietin. It is primarily being investigated for the treatment of anemia associated with chronic kidney disease . This compound stimulates the production of hemoglobin and red blood cells by increasing endogenous erythropoietin levels .
Mechanism of Action
Target of Action
Molidustat primarily targets hypoxia-inducible factor prolyl hydroxylase (HIF-PH), an enzyme that plays a crucial role in the regulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes it particularly relevant in conditions like anemia associated with chronic kidney disease (CKD), where there is a deficiency in EPO production .
Mode of Action
This compound acts as a competitive and reversible inhibitor of HIF-PH . By inhibiting HIF-PH, this compound stabilizes the hypoxia-inducible factor (HIF), which in turn leads to an increase in the endogenous production of EPO . This interaction results in an increase in both EPO and red blood cell production .
Biochemical Pathways
The inhibition of HIF-PH by this compound induces the genetic transcription of EPO, thereby affecting the EPO signaling pathway . This leads to an increase in the production of red blood cells, helping to alleviate conditions like anemia. Additionally, this compound has been shown to upregulate the Vitamin D receptor and human β defensin 2, defining an antimicrobial effector pathway in human macrophages .
Pharmacokinetics
This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is rapidly absorbed and predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%). Metabolite M-1, produced by N-glucuronidation, was the dominant component in plasma (80.
Biochemical Analysis
Biochemical Properties
Molidustat interacts with the enzyme HIF prolyl-hydroxylase, inhibiting its activity . This inhibition leads to an increase in the endogenous production of erythropoietin . Erythropoietin is a hormone that stimulates the production of red blood cells, thus playing a crucial role in biochemical reactions related to oxygen transport in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of erythropoietin, which in turn stimulates the production of red blood cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an HIF prolyl-hydroxylase inhibitor . By inhibiting this enzyme, this compound prevents the degradation of HIF, leading to an increase in the levels of HIF . This results in an increase in the production of erythropoietin, which stimulates the production of red blood cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain the mean Hemoglobin (Hb) levels within the target range over time . It has also been observed to have a reasonable expectation of efficacy managing anemia in CKD cats .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause a dose-dependent increase of endogenous erythropoietin production and subsequent red blood cell production . This indicates that the effects of this compound can vary with different dosages.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the production of erythropoietin . By inhibiting HIF prolyl-hydroxylase, it increases the levels of HIF, which then stimulates the production of erythropoietin .
Transport and Distribution
Following rapid absorption, this compound-related radioactivity was predominantly distributed in plasma rather than in red blood cells . The total recovery of the administered radioactivity was 97.0%, which was mainly excreted renally (90.7%) .
Preparation Methods
The preparation methods for molidustat involve synthetic routes and reaction conditions that are typically proprietary to the manufacturing companies. it is known that this compound is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Molidustat undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions are typically intermediates that are further processed to yield the final active pharmaceutical ingredient .
Scientific Research Applications
Molidustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique mechanism of action as a hypoxia-inducible factor prolyl hydroxylase inhibitor. In biology, it is used to investigate the regulation of erythropoiesis and the body’s response to hypoxia. In medicine, this compound is being evaluated in clinical trials for the treatment of anemia associated with chronic kidney disease In industry, this compound’s production and formulation are of interest for developing effective and safe therapeutic agents .
Comparison with Similar Compounds
Molidustat is compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors, such as roxadustat and daprodustat. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, dosing regimens, and clinical efficacy. This compound is unique in its specific molecular structure and its potential for fewer side effects compared to other similar compounds .
Properties
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMBOKOTALXLKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151089 | |
Record name | Molidustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154028-82-6 | |
Record name | Molidustat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154028-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Molidustat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154028826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Molidustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Molidustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-2-[6-(4-morpholinyl)-4-pyrimidinyl]-4-(1H-1,2,3-triazol-1-yl)-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOLIDUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JH486CZ13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.